
3-(2-Amino-5-chloropyridin-4-yl)-4-(2,5-difluorophenyl)-2-methylbutan-2-yl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(2-Amino-5-chloropyridin-4-yl)-4-(2,5-difluorophenyl)-2-methylbutan-2-yl carbonate” is a synthetic organic compound that belongs to the class of carbonates. This compound is characterized by the presence of a pyridine ring substituted with an amino and a chlorine group, a difluorophenyl group, and a carbonate ester moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2-Amino-5-chloropyridin-4-yl)-4-(2,5-difluorophenyl)-2-methylbutan-2-yl carbonate” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Pyridine Derivative: Starting with a chloropyridine derivative, an amino group can be introduced via nucleophilic substitution.
Introduction of the Difluorophenyl Group: This can be achieved through a cross-coupling reaction such as Suzuki or Heck coupling.
Formation of the Carbonate Ester: The final step involves the reaction of the intermediate with a carbonate source, such as dimethyl carbonate, under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyridine ring or the difluorophenyl group, potentially leading to the formation of partially or fully reduced products.
Substitution: The chlorine atom on the pyridine ring can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. The presence of the amino and difluorophenyl groups suggests potential interactions with biological targets.
Medicine
Medicinally, such compounds may be investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities. The specific activity would depend on the compound’s ability to interact with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of “3-(2-Amino-5-chloropyridin-4-yl)-4-(2,5-difluorophenyl)-2-methylbutan-2-yl carbonate” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.
Pathway Interference: The compound might interfere with specific biochemical pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 3-(2-Amino-5-chloropyridin-4-yl)-4-phenyl-2-methylbutan-2-yl carbonate
- 3-(2-Amino-5-chloropyridin-4-yl)-4-(2,4-difluorophenyl)-2-methylbutan-2-yl carbonate
- 3-(2-Amino-5-chloropyridin-4-yl)-4-(2,5-dichlorophenyl)-2-methylbutan-2-yl carbonate
Uniqueness
The uniqueness of “3-(2-Amino-5-chloropyridin-4-yl)-4-(2,5-difluorophenyl)-2-methylbutan-2-yl carbonate” lies in the specific substitution pattern on the pyridine and phenyl rings. The presence of both amino and difluorophenyl groups may confer unique biological activities and chemical reactivity compared to its analogs.
属性
CAS 编号 |
820225-05-6 |
|---|---|
分子式 |
C17H16ClF2N2O3- |
分子量 |
369.8 g/mol |
IUPAC 名称 |
[3-(2-amino-5-chloropyridin-4-yl)-4-(2,5-difluorophenyl)-2-methylbutan-2-yl] carbonate |
InChI |
InChI=1S/C17H17ClF2N2O3/c1-17(2,25-16(23)24)12(11-7-15(21)22-8-13(11)18)6-9-5-10(19)3-4-14(9)20/h3-5,7-8,12H,6H2,1-2H3,(H2,21,22)(H,23,24)/p-1 |
InChI 键 |
UZKOCOHWEBCNIL-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C(CC1=C(C=CC(=C1)F)F)C2=CC(=NC=C2Cl)N)OC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



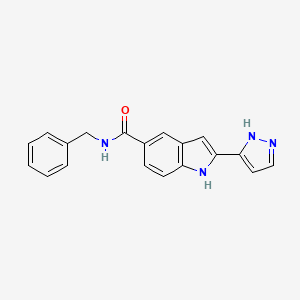
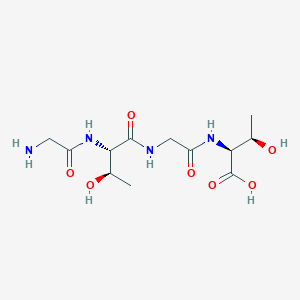
![2,4,6-Tris{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-1,3,5-triazine](/img/structure/B14216154.png)
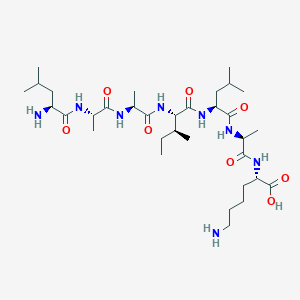
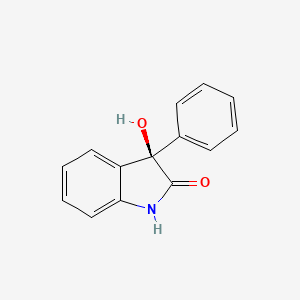
![N-[3-(1H-Imidazol-1-yl)propyl]glycine](/img/structure/B14216174.png)
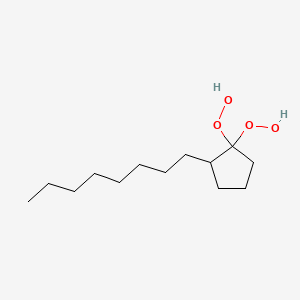

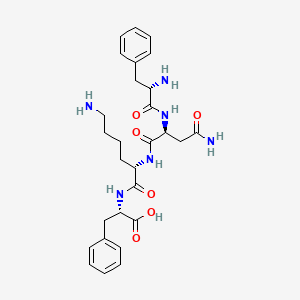
![2-Thiophenecarboxylic acid, 5-[[(4-chlorobenzoyl)amino]methyl]-](/img/structure/B14216203.png)
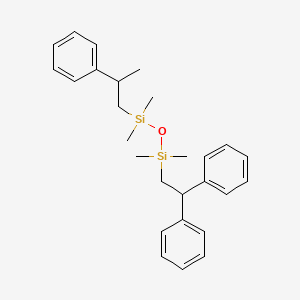

![Pyrimidine, 2-[[2,2-bis(2-methylphenyl)ethenyl]thio]-](/img/structure/B14216229.png)
